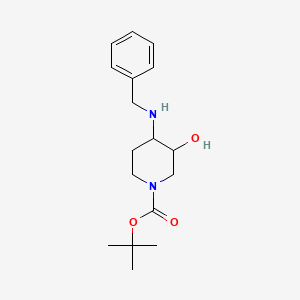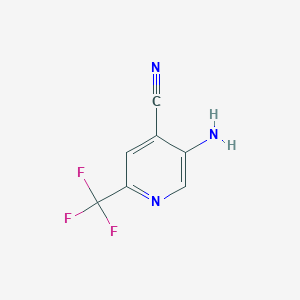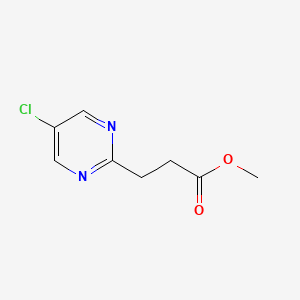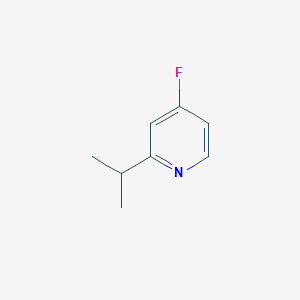![molecular formula C7H2BrClN2O2 B13662927 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-b]pyridine core. Its molecular formula is C7H3BrClN2O2, and it has a molecular weight of approximately 263.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine oxide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine substituent, making it less versatile in certain reactions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position and type of substituents, leading to different chemical and biological properties.
Uniqueness: The presence of both bromine and chlorine substituents in 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione provides unique reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H2BrClN2O2 |
|---|---|
Molekulargewicht |
261.46 g/mol |
IUPAC-Name |
4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H2BrClN2O2/c8-4-2(9)1-10-6-3(4)5(12)7(13)11-6/h1H,(H,10,11,12,13) |
InChI-Schlüssel |
XHXWVRXDEMEERE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=O)C(=O)NC2=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)




![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)




![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)


